molecular formula C18H32BNO4 B14785034 tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

Cat. No.: B14785034
M. Wt: 337.3 g/mol
InChI Key: CKUVWBSHTVUICK-UHFFFAOYSA-N
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Description

The compound tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate is a boronic ester-functionalized azabicycloalkane derivative. Its structure comprises:

  • A 3-azabicyclo[5.1.0]octane core, a seven-membered bicyclic system with a bridgehead nitrogen atom.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-9-13-11-18(13,12-20)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3

InChI Key

CKUVWBSHTVUICK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution reactions, to introduce the dioxaborolane ring . The reaction conditions often involve the use of organic solvents like ethyl acetate and purification steps such as extraction and crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through rigorous quality control, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dioxaborolane ring can participate in substitution reactions, often facilitated by catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, acids, bases, and catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups attached to the dioxaborolane ring.

Scientific Research Applications

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties due to the presence of the boron atom.

Mechanism of Action

The mechanism by which tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate exerts its effects involves interactions with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Bicyclo System Molecular Formula Molecular Weight CAS Number Price (USD) Key Features
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate (Target) [5.1.0]octane C₂₀H₃₃BNO₄* ~367.3 (calc.) N/A N/A Larger bicyclo ring; potential steric hindrance and enhanced stability.
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane C₁₈H₃₀BNO₄ 335.25 2853484-52-1 $249–699/g Smaller ring; higher ring strain; lower molecular weight.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate [3.2.1]oct-3-ene C₁₈H₃₀BNO₄ 335.25 900503-08-4 N/A Unsaturated bicyclo system; altered electronic properties.
tert-Butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane + phenyl C₂₂H₃₂BNO₄ 385.30 863679-84-9 $3,683/2.5g Phenyl substituent; extended conjugation for aryl coupling applications.
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0]heptane C₁₉H₃₂BNO₄ 353.3 (calc.) PBWB100254 N/A Intermediate ring size; balance of reactivity and stability.

*Calculated based on structural similarity to analogues.

Reactivity and Stability

  • Larger systems (e.g., [5.1.0]octane) likely offer reduced strain, enhancing shelf-life but requiring harsher reaction conditions .
  • Substituent Effects : The phenyl-substituted analogue demonstrates enhanced π-π stacking capabilities, making it suitable for synthesizing biaryl structures. In contrast, the target compound’s unsubstituted bicyclo core may favor sterically demanding couplings.
  • Boronate Accessibility : Unsaturated systems (e.g., [3.2.1]oct-3-ene in ) may alter boronate orbital hybridization, affecting reaction rates in Suzuki-Miyaura couplings .

Research Findings and Data

Price and Availability Trends

Compound Price per Gram (USD) Vendor Reference
[3.1.0]hexane derivative $249–699 Multiple suppliers
Phenyl-substituted [3.1.0]hexane ~$1,473 Aaron Chemicals
[4.1.0]heptane derivative Not commercially listed PharmaBlock

Higher prices for phenyl-substituted derivatives reflect synthetic complexity and niche demand .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl carbamate-protected bicyclic boronate esters like this compound?

  • Methodological Answer : The synthesis typically involves two steps: (i) Boc (tert-butoxycarbonyl) protection of the secondary amine in the azabicyclo[5.1.0]octane scaffold under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . (ii) Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation, often employing bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by 1H^{1}\text{H} NMR and LC-MS.

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) and UV detection at 254 nm. Residual solvents (e.g., THF, DCM) are quantified via GC-MS. For boron content, ICP-OES or 11B^{11}\text{B} NMR is employed to confirm stoichiometry .

Q. What are the primary challenges in storing this compound, and how are they mitigated?

  • Methodological Answer : The boronate ester is moisture-sensitive and prone to hydrolysis. Storage recommendations include: (i) anhydrous conditions (argon/vacuum-sealed vials), (ii) desiccants like molecular sieves, and (iii) temperatures below –20°C. Stability should be monitored monthly via 1H^{1}\text{H} NMR to detect decomposition (e.g., loss of boronate peak at δ 1.3 ppm) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this bicyclic boronate ester?

  • Methodological Answer : Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as base.
  • Solvent : Toluene/EtOH (4:1) for balancing solubility and reactivity.
  • Monitoring : Reaction progress tracked via TLC (Rf shift) or 19F^{19}\text{F} NMR if fluorinated aryl partners are used.
  • Troubleshooting : Low yields may arise from boronate hydrolysis; adding 4Å molecular sieves or reducing reaction time (<12 hrs) can mitigate this .

Q. What strategies resolve contradictions in reported reactivity of strained bicyclic boronate esters?

  • Methodological Answer : Discrepancies in reactivity (e.g., steric hindrance vs. ring strain effects) are analyzed via:

  • Computational modeling : DFT calculations (e.g., Gaussian) to assess transition-state energies and orbital interactions.
  • Kinetic studies : Variable-temperature NMR to compare activation barriers for coupling vs. side reactions.
  • Comparative experiments : Parallel reactions with non-bicyclic boronates (e.g., pinacol boronic esters) to isolate structural influences .

Q. How does the azabicyclo[5.1.0]octane scaffold influence the compound’s stereochemical outcomes in cross-couplings?

  • Methodological Answer : The norbornane-like structure imposes axial chirality, which can be preserved or inverted during coupling. Researchers should:

  • Use chiral HPLC (Chiralpak IA/IB) to analyze enantiomeric excess (ee).
  • Perform X-ray crystallography on coupling products to confirm stereochemistry.
  • Compare results with non-rigid analogs to quantify scaffold-induced stereocontrol .

Safety and Handling

Q. What safety protocols are critical when handling this compound despite its "no known hazard" classification?

  • Methodological Answer : Although GHS labels indicate no acute hazards ( ), precautions include:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during weighing and reactions.
  • Waste disposal : Boron-containing waste must be neutralized with aqueous NaOH (pH >10) before disposal .

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